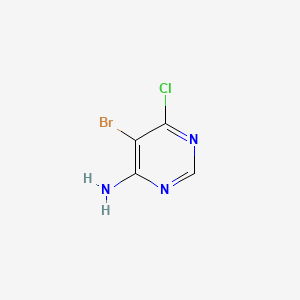

5-Bromo-6-chloropyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBRYJETNYGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671965 | |

| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663193-80-4 | |

| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-6-chloropyrimidin-4-amine: A Strategic Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 5-bromo-6-chloropyrimidin-4-amine (CAS Number: 663193-80-4), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's synthesis, reactivity, and strategic applications, offering field-proven insights into its utility in the synthesis of advanced pharmaceutical agents.

Core Compound Identity and Physicochemical Profile

This compound is a disubstituted pyrimidine derivative featuring a reactive chlorine atom, a bromine atom amenable to cross-coupling, and a nucleophilic amino group. This specific arrangement of functional groups on the electron-deficient pyrimidine core makes it a highly versatile intermediate in organic synthesis.[1][2]

The fundamental properties of this compound are summarized below for quick reference. Proper storage, including maintaining a cool environment (2-8°C), sealed under an inert atmosphere, and protected from light and moisture, is critical to ensure its long-term stability and reactivity.[3][4]

| Property | Value | Source(s) |

| CAS Number | 663193-80-4 | [5][6] |

| Molecular Formula | C₄H₃BrClN₃ | [3][5] |

| Molecular Weight | 208.44 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Amino-5-bromo-6-chloropyrimidine, 5-Bromo-6-chloro-4-pyrimidinamine | [3][5] |

| Appearance | Grey to off-white solid | [4][7][8] |

| Melting Point | 146-148 °C | [9] |

| Storage Conditions | 2-8°C, Inert atmosphere, protect from light and moisture | [3][4] |

Synthesis Pathway: A Strategic Approach

While multiple routes to pyrimidine cores exist, a common and effective strategy for synthesizing substituted aminopyrimidines involves the reduction of a nitro-pyrimidine precursor. This approach is advantageous as the nitro group can be introduced via electrophilic nitration and subsequently serves as a masked amino group.

A plausible and experimentally grounded protocol for the synthesis of this compound would involve the reduction of a corresponding 5-bromo-6-chloro-4-nitropyrimidine. A similar transformation has been documented for the synthesis of the isomeric 5-bromo-2-chloropyrimidin-4-amine, utilizing stannous chloride (SnCl₂) as the reducing agent.[10]

Proposed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add concentrated hydrochloric acid (HCl, 15 volumes relative to the nitro-pyrimidine). Cool the acid to 0°C using an ice bath.

-

Reducing Agent: To the cooled HCl, add stannous chloride dihydrate (SnCl₂·2H₂O, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. This step is critical for forming the active reducing species while controlling the exotherm.

-

Substrate Addition: Add 5-bromo-2-chloro-4-nitropyrimidine (1.0 equivalent) in small portions to the vigorously stirred suspension. The portion-wise addition is crucial to manage the reaction exotherm and ensure efficient mixing.

-

Reaction: Allow the reaction to stir vigorously for 4-6 hours at 0°C, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and prepares the mixture for neutralization.

-

Neutralization: Basify the acidic aqueous mixture to a pH > 8 using a solid base like sodium hydroxide or sodium carbonate. This step must be performed slowly and with cooling, as the neutralization is highly exothermic. The product amine is liberated from its hydrochloride salt.

-

Extraction: Extract the product from the aqueous layer into an organic solvent such as ethyl acetate (3 x 10 volumes). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by column chromatography or recrystallization to yield the final product.

Synthesis Workflow Diagram:

References

- 1. CAS 663193-80-4: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 663193-80-4 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]

- 7. fishersci.se [fishersci.se]

- 8. chemwhat.com [chemwhat.com]

- 9. 663193-80-4 4-Amino-5-bromo-6-chloropyrimidine AKSci J51021 [aksci.com]

- 10. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-bromo-6-chloropyrimidin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-6-chloropyrimidin-4-amine

Introduction

This compound is a halogenated pyrimidine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms alongside an electron-donating amine group, imparts specific reactivity and physicochemical characteristics. These properties are fundamental to its utility as a synthetic intermediate in the development of novel therapeutic agents and agrochemicals.[1] For researchers and drug development professionals, a thorough understanding of its core properties is not merely academic; it is a prerequisite for successful experimental design, from reaction optimization to formulation and preclinical evaluation.

This guide provides a comprehensive technical overview of the key . Moving beyond a simple data summary, it delves into the causality behind experimental methodologies, offering detailed, field-proven protocols for their determination. The objective is to equip scientists with both the foundational data and the practical knowledge required to confidently handle and utilize this versatile chemical entity.

Chemical Identity and Structural Attributes

The precise identity and structure of a molecule are the bedrock upon which all other physicochemical data are built. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and potential for intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 663193-80-4 | [2][3][4][5] |

| Molecular Formula | C₄H₃BrClN₃ | [2][3] |

| Molecular Weight | 208.44 g/mol | [2][3] |

| SMILES | C1=NC(=C(C(=N1)Cl)Br)N | [2][3][6] |

| InChI | InChI=1S/C4H3BrClN3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | [2][6] |

| InChIKey | DQSBRYJETNYGCI-UHFFFAOYSA-N | [2][3][6] |

The structure is defined by a central pyrimidine ring, a diazine heterocycle. The C4, C5, and C6 positions are substituted with an amine, a bromine atom, and a chlorine atom, respectively. This arrangement creates a distinct electronic profile that influences its chemical behavior and biological activity.

Computed Properties and Drug-Likeness

Computational models provide valuable a priori insights into a molecule's behavior, particularly in early-stage drug discovery. These predictions help assess properties like membrane permeability and oral bioavailability before extensive experimental work is undertaken.

| Computed Property | Predicted Value | Significance |

| XlogP | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[2] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Suggests good potential for oral bioavailability, as it falls well below the 140 Ų threshold often associated with poor cell permeability.[2] |

| Hydrogen Bond Donors | 1 (from the amine group) | [7] |

| Hydrogen Bond Acceptors | 2 (from the ring nitrogens) | [7] |

| Monoisotopic Mass | 206.91989 Da | [2][6] |

These computed values suggest that this compound possesses a favorable profile for development as a drug lead or intermediate, aligning with several criteria of Lipinski's Rule of Five.

Thermal Properties: Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability. While specific experimental data for the 6-chloro isomer (CAS 663193-80-4) is not prevalent in public literature, data for the closely related isomer 5-bromo-2-chloropyrimidin-4-amine shows a melting point of 187-188 °C (460-461 K).[1][8][9] Differential Scanning Calorimetry (DSC) is the gold-standard technique for its precise determination.

Protocol: Melting Point Determination by DSC

Expertise & Causality: DSC is chosen over traditional melting point apparatus because it provides more quantitative data, including the enthalpy of fusion, and can reveal other thermal events like decomposition or phase transitions. A slow scan rate is used to ensure thermal equilibrium, yielding a sharp, well-defined endotherm.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 220 °C) at a rate of 5 °C/min. A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. For the related isomer, 4-Amino-5-bromo-2-chloropyrimidine, it is described as "slightly soluble in water".[1] A quantitative assessment is crucial for any development program. The shake-flask method is the definitive technique for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Trustworthiness: This method is considered self-validating because it measures solubility at equilibrium, providing a true thermodynamic value. Including a time-course analysis (e.g., sampling at 24, 48, and 72 hours) confirms that equilibrium has been reached when concentration values plateau.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 72 hours to allow the system to reach equilibrium.

-

Sampling & Separation: After equilibration, withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification:

-

Dilute the filtrate with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The pyrimidine ring is a strong chromophore, making UV detection highly suitable.

-

Calculate the solubility based on a standard curve of known concentrations.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C2 proton and a broad singlet for the two protons of the NH₂ group. The exact chemical shifts are influenced by the electronic environment created by the halogens.

-

¹³C NMR: Four distinct signals corresponding to the four carbon atoms of the pyrimidine ring are expected.

-

-

Mass Spectrometry (MS):

-

Expert Insight: The most telling feature in the mass spectrum is the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. This pattern is a definitive signature confirming the presence and number of these halogen atoms. For a [M+H]⁺ ion, prominent peaks would be expected at approximately m/z 208, 210, and 212.

-

-

UV-Vis Spectroscopy: The conjugated pyrimidine system will exhibit strong absorbance in the UV region, typically between 250-280 nm. This property is leveraged for quantification in HPLC-based assays, as described in the solubility protocol.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards based on aggregated GHS data.[2]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation.[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a synthetic intermediate whose value is defined by its physicochemical properties. While publicly available experimental data on this specific isomer is limited, its characteristics can be reliably predicted based on its structure and determined through the robust, standardized protocols detailed in this guide. From its moderate lipophilicity and favorable TPSA for drug development to the critical safety procedures required for its handling, a comprehensive understanding of these attributes is paramount. By applying the methodologies outlined herein, researchers can ensure data integrity, promote laboratory safety, and unlock the full potential of this important chemical building block.

References

- 1. 4-Amino-5-bromo-2-chloropyrimidine CAS#: 205672-25-9 [m.chemicalbook.com]

- 2. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]

- 4. 663193-80-4|this compound|BLD Pharm [bldpharm.com]

- 5. 4-AMINO-5-BROMO-6-CHLOROPYRIMIDINE | 663193-80-4 [chemicalbook.com]

- 6. PubChemLite - this compound (C4H3BrClN3) [pubchemlite.lcsb.uni.lu]

- 7. 1044767-99-8 | 5-Bromo-4-chloropyrimidin-2-amine | Bromides | Ambeed.com [ambeed.com]

- 8. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

5-bromo-6-chloropyrimidin-4-amine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-6-chloropyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyrimidine derivative that has emerged as a critical building block in the synthesis of complex organic molecules for pharmaceutical and life science applications. Its unique substitution pattern offers multiple reactive sites, enabling diverse chemical transformations and the construction of novel molecular scaffolds. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its role in drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 663193-80-4, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of bromine, chlorine, and an amine group on the pyrimidine ring imparts specific reactivity to the molecule, making it a versatile intermediate.

| Property | Value | Source |

| Molecular Formula | C4H3BrClN3 | [2][3] |

| Molecular Weight | 208.44 g/mol | [2][3] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 663193-80-4 | [2][3] |

| Appearance | Solid | [1] |

| Canonical SMILES | C1=NC(=C(C(=N1)Cl)Br)N | [2] |

| InChI Key | DQSBRYJETNYGCI-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and an amine group at the 4-position.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

A general workflow for the synthesis of related substituted pyrimidines often involves a multi-step process. For instance, the synthesis of the isomeric 5-bromo-2-chloropyrimidin-4-amine involves the reduction of a nitro-pyrimidine precursor.[4]

Hypothetical Synthetic Workflow

Caption: A generalized synthetic workflow for substituted pyrimidines.

Experimental Protocol: Synthesis of a Related Compound (5-Bromo-2-chloropyrimidin-4-amine)

This protocol describes the synthesis of a structural isomer and provides insight into the types of reactions used in this area of chemistry.

Reaction: Reduction of 5-bromo-2-chloro-4-nitropyrimidine to 5-bromo-2-chloropyrimidin-4-amine.[4]

Materials:

-

5-bromo-2-chloro-4-nitropyrimidine

-

Stannous chloride dihydrate

-

Hydrochloric acid

-

Crushed ice

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of stannous chloride dihydrate (2.8 ml, 0.012 mole) in hydrochloric acid (30 ml) is cooled to 0°C (273 K).[4]

-

5-bromo-2-chloro-4-nitropyrimidine (2 g, 0.0083 mole) is added in portions to the cooled solution while stirring vigorously for 6 hours.[4]

-

The reaction mixture is then poured onto crushed ice and neutralized with solid sodium hydroxide to make it alkaline.[4]

-

The product is extracted three times with ethyl acetate (100 ml).[4]

-

The combined organic phases are dried over anhydrous sodium sulfate.[4]

-

The filtrate is evaporated to dryness to yield the crude product.[4]

-

The final compound is purified by recrystallization from acetonitrile.[4]

Applications in Drug Development and Research

Substituted pyrimidines are a cornerstone of medicinal chemistry, with broad therapeutic applications including antimicrobial, antiviral, and anticancer agents.[5] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[6]

The differential reactivity of the chloro and bromo substituents allows for selective functionalization. For instance, related compounds like 5-bromo-2-chloropyrimidine are key intermediates in the synthesis of drugs such as Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[7][8] This highlights the potential of this compound as a scaffold for developing novel therapeutics.

Role in Kinase Inhibitor Synthesis

The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors. This compound provides a convenient starting point for the synthesis of such compounds through sequential functionalization.

Caption: Role of a pyrimidine-based inhibitor in a kinase signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][9]

-

Eye Irritation (Category 2): Causes serious eye irritation.[9]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2][9]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its distinct structural features allow for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers and scientists working with this compound. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in medicinal chemistry is undeniable.

References

- 1. 663193-80-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]

- 4. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.se [fishersci.se]

A Technical Guide to the Solubility of 5-bromo-6-chloropyrimidin-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-bromo-6-chloropyrimidin-4-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a predictive analysis of solubility based on the compound's physicochemical properties and delivers a detailed, field-proven protocol for empirical solubility determination. By explaining the scientific rationale behind experimental choices, this guide equips researchers with the necessary tools to conduct their own robust solubility studies, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like this compound, a substituted pyrimidine likely to be of interest in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Organic solvents are integral to numerous stages of drug development, including synthesis, purification, crystallization, and the preparation of dosing solutions for preclinical studies. Poor solubility can lead to challenges in formulation, hinder absorption, and ultimately impact the viability of a drug candidate.[2] This guide, therefore, provides both a theoretical assessment and a practical, step-by-step methodology for characterizing the solubility of this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior. Key physicochemical parameters for this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClN₃ | PubChem[3] |

| Molecular Weight | 208.44 g/mol | PubChem[3] |

| Predicted XlogP | 1.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 (from the amine group) | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 (from the nitrogen atoms in the pyrimidine ring) | PubChem[3] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[4] |

Expert Insights:

The predicted XlogP value of 1.5 suggests that this compound is moderately lipophilic. This indicates that it is likely to have limited solubility in highly nonpolar solvents like hexanes and better solubility in solvents of intermediate polarity. The presence of a hydrogen bond donor (the amine group) and multiple hydrogen bond acceptors (the ring nitrogens) suggests that the molecule can interact favorably with polar protic and aprotic solvents.[5] The pyrimidine core itself is a polar aromatic heterocycle, further supporting its potential for solubility in polar organic solvents.[5]

Predictive Solubility Analysis in Common Organic Solvents

Based on the physicochemical profile and general principles of solubility for substituted pyrimidines, we can forecast the solubility of this compound across a spectrum of organic solvents.[6][7][8][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of these functional groups on the target molecule, good solubility is anticipated in simple alcohols. Studies on other pyrimidine derivatives have shown that solubility in alcohols tends to increase with temperature.[8][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are strong hydrogen bond acceptors and have high dipole moments. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly effective at solvating a wide range of organic molecules and are often used to prepare stock solutions in biological assays.[10] It is highly probable that this compound will exhibit high solubility in these solvents. In fact, studies on similar pyrimidine structures have shown the highest solubility in DMF.[8][9]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Carbon Tetrachloride): Due to the polar nature of the pyrimidine ring and the amine group, solubility is expected to be low in nonpolar solvents. The energetic cost of breaking the intermolecular forces in the solid crystal lattice of the compound would not be sufficiently compensated by the weak solute-solvent interactions. Research on other pyrimidine derivatives confirms low solubility in solvents like carbon tetrachloride.[8][9]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. While they are not as effective as polar aprotic solvents, they may offer some degree of solubility, particularly for purification purposes like column chromatography.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is necessary. The saturation shake-flask method, followed by a suitable analytical technique, is the gold standard for determining equilibrium solubility.[11] This protocol is designed to be self-validating by incorporating essential quality control steps.

Experimental Workflow

The logical flow of the solubility determination process is outlined in the diagram below. This workflow ensures that all critical parameters are controlled and that the resulting data is reliable and reproducible, in line with Good Laboratory Practices (GLP).[12][13]

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity > 98%)

-

High-purity organic solvents (e.g., Methanol, Acetonitrile, DMSO, Toluene)

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Calibrated centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or a calibrated drying oven for gravimetric analysis

Procedure:

-

Preparation of Solutions:

-

For each selected solvent, add an excess amount of this compound to a pre-weighed vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be ~20 mg of solid in 2 mL of solvent.

-

Prepare at least three replicate samples for each solvent to assess reproducibility.[14]

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[15] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that equilibrium has been reached (i.e., the measured concentration does not change with longer incubation).[14]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[16]

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For volatile solvents, it is crucial to perform this step quickly to avoid evaporation.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[17] Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Method A: HPLC-UV Analysis (Preferred for accuracy and low sample volume)

-

Develop a validated HPLC method for this compound. This includes selecting an appropriate column, mobile phase, and UV detection wavelength.

-

Prepare a series of calibration standards of known concentrations by dissolving the compound in the chosen solvent.

-

Accurately dilute the filtered supernatant to fall within the linear range of the calibration curve.

-

Inject the diluted samples and calibration standards into the HPLC system.

-

Calculate the concentration of the saturated solution based on the peak area and the calibration curve. The solubility is this calculated concentration.

-

-

Method B: Gravimetric Analysis (Simpler, but requires higher solubility and larger volumes) [2][9]

-

Pipette a precise volume (e.g., 1.00 mL) of the filtered supernatant into a pre-weighed, dry container (e.g., a glass petri dish or aluminum pan).

-

Carefully evaporate the solvent in a drying oven at a temperature below the compound's boiling or decomposition point until a constant weight is achieved.

-

Weigh the container with the dried residue.

-

The mass of the dissolved solid is the final weight minus the initial weight of the container.

-

Calculate the solubility in mg/mL or g/L.

-

-

-

Data Reporting:

-

Report the solubility as the mean and standard deviation of the replicate measurements for each solvent.

-

Specify the temperature at which the measurement was conducted.

-

Document the analytical method used for quantification.

-

Conclusion and Future Directions

For drug development professionals, obtaining this data is a crucial next step. It will inform decisions regarding reaction conditions, purification strategies, and the selection of appropriate vehicles for in vitro and in vivo testing. Furthermore, investigating the temperature dependence of solubility can provide valuable thermodynamic insights, such as the enthalpy and entropy of dissolution, which are essential for understanding and controlling crystallization processes.[6]

References

- 1. rheolution.com [rheolution.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 13. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 14. scribd.com [scribd.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Senior Application Scientist's Guide to the Safe Handling of 5-bromo-6-chloropyrimidin-4-amine

An In-depth Technical Guide for Researchers

Introduction: In the landscape of pharmaceutical research and drug development, halogenated pyrimidines serve as critical building blocks for novel therapeutics. 5-bromo-6-chloropyrimidin-4-amine is one such compound, offering a versatile scaffold for medicinal chemistry. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, experience-driven framework for handling this compound. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

Section 1: Chemical and Physical Identity

A foundational element of safe laboratory practice is the unambiguous identification of the chemical in use. Misidentification can lead to improper handling and storage, creating significant safety risks. The following table summarizes the core identifiers and physical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 663193-80-4 | [1][2][3] |

| Molecular Formula | C₄H₃BrClN₃ | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Appearance | Solid | [4] |

| Chemical Stability | Stable under normal conditions. | [2] |

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards associated with a chemical is the cornerstone of any risk assessment. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, each carrying significant implications for laboratory handling.

The causality behind these classifications stems from the compound's chemical structure. The presence of bromine and chlorine atoms (halogens) on the pyrimidine ring enhances its reactivity and biological activity, which in turn contributes to its toxicity. The amine group can also play a role in its interaction with biological systems.

Table 2: GHS Hazard Classification Summary

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Practical Implication in the Lab |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2][5] | Accidental ingestion of even small amounts, potentially through contaminated hands, can cause illness. Strict hygiene is mandatory. |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][5] | Direct contact can lead to redness, inflammation, or dermatitis. Proper gloves and a lab coat are essential to prevent exposure. |

| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage / Causes serious eye irritation.[1][2][5] | Airborne dust or accidental splashes can cause significant, potentially irreversible, damage to the eyes. Appropriate eye protection is non-negotiable. |

| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation.[1][2][5] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and handling must be done in a ventilated enclosure. |

Section 3: Proactive Risk Assessment Workflow

A self-validating safety protocol is not a checklist but a dynamic workflow. The following diagram illustrates a comprehensive risk assessment and mitigation strategy, designed to ensure safety at every stage of an experiment involving this compound. This workflow ensures that controls are considered and implemented before, during, and after the chemical is handled.

Caption: Proactive Risk Assessment Workflow for Handling Hazardous Compounds.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating systems, incorporating checks and reasoning to ensure compliance and safety.

Engineering Controls: The Primary Barrier

Your primary defense against exposure is not PPE, but engineering controls that remove the hazard at the source.

-

Methodology:

-

Fume Hood Verification: Before any work, verify that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.

-

Sash Positioning: Always work with the sash at the lowest practical height, as indicated by the manufacturer's markings. This maximizes the capture velocity and provides a physical barrier.

-

Work Zone: Conduct all manipulations of this compound at least 6 inches (15 cm) inside the fume hood to prevent eddy currents from pulling dust into the laboratory.

-

-

Causality: A properly functioning fume hood contains airborne particles, preventing inhalation—the most direct route of exposure for a respiratory irritant.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the only safety measure. It protects you from residual or unexpected contact.

-

Methodology:

-

Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7] A face shield may be required for larger quantities or when there is a significant splash risk.

-

Hand Protection: Use chemically impermeable gloves, such as nitrile, and inspect them for tears or pinholes before use.[6][8] Employ the proper glove removal technique to avoid contaminating your skin.[8] For extended operations, consider double-gloving.

-

Body Protection: A clean, buttoned lab coat is mandatory to protect against skin contact from spills.[6]

-

Storage and Segregation: Preventing Unwanted Reactions

The chemical stability of this compound can be compromised by improper storage.

-

Methodology:

-

Receiving: Upon receipt, inspect the container for damage. Log the chemical into your inventory.

-

Storage Location: Store the container in a cool, dry, and well-ventilated area.[4][7]

-

Segregation: Crucially, store this compound away from incompatible materials. As a halogenated compound, it should be segregated from:

-

Container Integrity: Keep the container tightly closed when not in use.[4][7]

-

Section 5: Emergency Protocols

Preparedness is key to mitigating the consequences of an accident.

Spill Management Protocol

-

Methodology:

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Assess: From a safe distance, assess the extent of the spill. For a small, contained spill of this solid, a trained lab user can proceed. For a large spill, contact your institution's emergency response team.

-

Control: Prevent further spread. Do not use water.

-

Cleanup:

-

Don appropriate PPE (respirator may be necessary).

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.

-

Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2]

-

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, if appropriate for the surface), and place all cleaning materials into the hazardous waste container.

-

Report: Report the incident according to your institution's policy.

-

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] If skin irritation persists, seek medical advice.[2] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth thoroughly with water.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[2] |

Section 6: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

-

Causality: Halogenated compounds can form toxic byproducts during incineration if not handled by a specialized waste facility. Mixing halogenated and non-halogenated waste streams can result in regulatory fines and improper disposal.

-

Methodology:

-

Waste Identification: All waste containing this compound (unreacted material, contaminated PPE, spill cleanup debris) must be treated as hazardous waste.[6]

-

Containerization: Collect all solid waste in a clearly labeled, sealed, and compatible container. The label must read "Hazardous Waste" and specify the contents, including "Halogenated Organic Waste."[6]

-

Segregation: Crucially, keep this halogenated waste stream separate from non-halogenated solvent waste. [10]

-

Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by trained hazardous waste professionals.[6]

-

Disposal: All disposal must be conducted through an approved and licensed waste disposal contractor in accordance with local, state, and federal regulations.[4]

-

Conclusion

This compound is a valuable tool in chemical synthesis, but its potential hazards require it to be treated with respect and meticulous care. By moving beyond simple compliance and embracing a scientifically grounded, proactive approach to safety—from risk assessment and engineering controls to emergency preparedness and proper disposal—researchers can confidently and safely unlock its potential. This guide serves as a framework for developing robust, self-validating safety protocols tailored to your specific laboratory environment.

References

- 1. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.se [fishersci.se]

- 3. 663193-80-4|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-amino-5-bromo-6-chloropyrimidine

Introduction: The Critical Role of Stability in Harnessing the Potential of a Key Pharmaceutical Intermediate

4-amino-5-bromo-6-chloropyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique arrangement of amino, bromo, and chloro substituents on the pyrimidine core makes it a versatile precursor for the development of novel therapeutics, particularly in the fields of oncology and virology. The successful and reproducible use of this intermediate in complex, multi-step synthetic pathways is critically dependent on its purity and stability. Degradation of this starting material can lead to the formation of impurities that may carry through the synthetic route, resulting in lower yields, challenging purification processes, and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of 4-amino-5-bromo-6-chloropyrimidine. By elucidating the potential degradation pathways and providing field-proven storage and handling protocols, this document aims to ensure the integrity of this crucial intermediate, thereby supporting the advancement of robust and reliable drug discovery and development programs.

Physicochemical Properties: A Foundation for Understanding Stability

A thorough understanding of the physicochemical properties of 4-amino-5-bromo-6-chloropyrimidine is fundamental to predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClN₃ | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 663193-80-4 | [1] |

The presence of electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating amino group on the pyrimidine ring creates a complex electronic environment that dictates its reactivity and susceptibility to degradation.

Key Factors Influencing the Stability of 4-amino-5-bromo-6-chloropyrimidine

The stability of 4-amino-5-bromo-6-chloropyrimidine is not absolute and can be compromised by several environmental factors. Understanding these factors is paramount for establishing appropriate storage and handling procedures.

Temperature

Light

Many halogenated organic compounds are susceptible to photodegradation, and 4-amino-5-bromo-6-chloropyrimidine is likely no exception. The carbon-bromine bond, in particular, can be susceptible to cleavage upon exposure to UV or even high-intensity visible light, leading to the formation of radical species and subsequent degradation products[3][4]. The photodegradation of brominated compounds often proceeds via a pseudo-first-order kinetic process, with the degradation pathway involving reductive debromination[4][5]. For a structurally related compound, 4-amino-5-bromo-2-chloropyrimidine, light sensitivity is noted in its safety data sheet[6]. Therefore, protecting this compound from light is a critical aspect of its storage.

Humidity and pH

The presence of moisture can facilitate hydrolytic degradation, particularly given the presence of a chlorine atom on the pyrimidine ring. Chloropyrimidines can undergo nucleophilic aromatic substitution (SNAr) reactions, where water can act as a nucleophile, leading to the replacement of the chlorine atom with a hydroxyl group[7]. This hydrolysis is often catalyzed by acidic or basic conditions[8][9]. The amino group on the pyrimidine ring can also influence the molecule's behavior in different pH environments, potentially altering its stability profile[10]. Studies on other pyrimidine derivatives have shown that they can be unstable in hot alkali solutions[6][11]. Therefore, maintaining a dry environment and avoiding contact with strong acids or bases is crucial.

Recommended Storage and Handling Conditions

Based on the chemical nature of 4-amino-5-bromo-6-chloropyrimidine and data from structurally related compounds, the following storage and handling conditions are recommended to ensure its long-term stability and integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize thermal degradation. |

| Light | Store in a dark place, protected from light. | To prevent photodegradation, particularly cleavage of the C-Br bond. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place[1]. | To protect from moisture which can lead to hydrolysis, and to prevent exposure to atmospheric contaminants. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To further minimize oxidative degradation and hydrolysis by excluding oxygen and moisture. |

Handling Procedures

When handling 4-amino-5-bromo-6-chloropyrimidine, it is essential to adhere to good laboratory practices to prevent contamination and degradation:

-

Work in a controlled environment: Handle the compound in a clean, dry area, away from direct sunlight and sources of heat.

-

Use appropriate personal protective equipment (PPE): Wear gloves, safety glasses, and a lab coat to avoid skin and eye contact[12].

-

Minimize exposure to air and moisture: Open containers for the shortest time necessary. For weighing and transferring, a glove box or a balance with a draft shield is recommended.

-

Avoid incompatible materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases[13].

Experimental Protocol: Stability Assessment via Forced Degradation Studies

To proactively understand the degradation profile of 4-amino-5-bromo-6-chloropyrimidine and to develop a stability-indicating analytical method, forced degradation studies are indispensable[14][15]. These studies intentionally stress the compound under various conditions to accelerate its degradation.

Objective

To identify potential degradation products and pathways for 4-amino-5-bromo-6-chloropyrimidine under hydrolytic, oxidative, photolytic, and thermal stress conditions. This information is crucial for developing a robust, stability-indicating HPLC method.

Materials and Reagents

-

4-amino-5-bromo-6-chloropyrimidine

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with a UV or PDA detector

-

Photostability chamber

-

Oven

Experimental Workflow

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 4-amino-5-bromo-6-chloropyrimidine at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water. The choice of solvent should ensure the solubility of the compound without causing degradation on its own[16].

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the sample at room temperature and monitor at different time points.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in an oven at 80°C.

-

At specified time intervals, withdraw samples, dissolve in the stock solution solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples after exposure.

-

-

HPLC Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a suitable reversed-phase HPLC method. A C18 column is often a good starting point for pyrimidine derivatives[1][18].

-

The mobile phase will likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of 4-amino-5-bromo-6-chloropyrimidine is a critical parameter that directly impacts its utility in research and drug development. By understanding its inherent chemical properties and its susceptibility to degradation from heat, light, and hydrolysis, researchers can implement robust storage and handling protocols to maintain its purity and integrity. The recommended conditions—storage in a cool, dark, and dry environment, preferably under an inert atmosphere for long-term storage—are based on established principles of chemical stability for halogenated heterocyclic compounds.

Furthermore, the implementation of forced degradation studies provides a powerful tool for proactively identifying potential degradation pathways and products. This knowledge is not only essential for the development of stability-indicating analytical methods but also provides invaluable insights for formulation development and risk assessment in the drug manufacturing process. By adopting the comprehensive approach outlined in this guide, scientists and researchers can ensure the reliable quality of 4-amino-5-bromo-6-chloropyrimidine, thereby fostering more efficient and successful outcomes in their synthetic and drug discovery endeavors.

References

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ibisscientific.com [ibisscientific.com]

- 10. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. asiapharmaceutics.info [asiapharmaceutics.info]

- 18. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrimidin-4-amines

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1] This fundamental role in biological systems has made the pyrimidine scaffold a fertile ground for medicinal chemists for over a century.[2] Among the vast landscape of pyrimidine derivatives, the substituted pyrimidin-4-amine motif has emerged as a particularly privileged scaffold in modern drug discovery. Its remarkable versatility in forming key interactions with a multitude of biological targets, particularly protein kinases, has led to the development of numerous life-changing therapeutics.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyrimidin-4-amines, intended for researchers, scientists, and drug development professionals. We will delve into the historical milestones, explore the synthetic methodologies, dissect the intricate structure-activity relationships, and chronicle the development of key FDA-approved drugs based on this remarkable chemical entity.

A Journey Through Time: The Historical Development of Pyrimidin-4-amines

The story of substituted pyrimidin-4-amines is intricately woven into the broader history of pyrimidine chemistry. While the first pyrimidine derivative, alloxan, was isolated in the early 19th century, the systematic study of this class of compounds began in earnest in the late 1800s.[5]

A pivotal moment came in 1884 when Emil Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[5] This was followed by the first preparation of the parent pyrimidine ring by Gabriel and Colman in 1900.[5] The early 20th century saw the discovery of the pyrimidine bases in nucleic acids, solidifying the biological significance of this heterocycle.[6]

The deliberate exploration of substituted pyrimidines as therapeutic agents gained momentum in the mid-20th century. A significant breakthrough in the context of the 4-amino substitution came from the work of George H. Hitchings and his group in the late 1940s. While initially investigating pyrimidine analogs as potential nucleic acid antagonists, they discovered that 2,4-diamino-5-substituted pyrimidines acted as inhibitors of dihydrofolate reductase (DHFR), interfering with folic acid metabolism.[7] This seminal work not only established a new mechanistic class of antimicrobials but also laid the foundation for the development of pyrimethamine, an antimalarial drug, and trimethoprim, an antibacterial agent.[7] This marked a crucial milestone in the history of substituted pyrimidin-4-amines, demonstrating their potential as targeted therapeutic agents.

The latter half of the 20th century and the dawn of the 21st century witnessed an explosion in the development of substituted pyrimidin-4-amines, particularly as kinase inhibitors in oncology. The rational drug design of Imatinib in the late 1990s, targeting the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML), stands as a landmark achievement and a testament to the power of this scaffold.[5][6] The success of Imatinib spurred the development of a multitude of other pyrimidin-4-amine-based kinase inhibitors, many of which have become standard-of-care treatments for various cancers.

The Chemist's Toolkit: Synthesis of Substituted Pyrimidin-4-amines

The synthetic accessibility of the pyrimidin-4-amine core has been a major driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed to construct this scaffold and introduce diverse substituents, allowing for fine-tuning of its pharmacological properties.

General Synthetic Strategies

A common and versatile approach to the synthesis of substituted pyrimidin-4-amines involves the construction of the pyrimidine ring from acyclic precursors. This often entails the condensation of a three-carbon component with a reagent containing a C-N-C unit, such as a guanidine or urea derivative.

Another widely employed strategy is the functionalization of a pre-formed pyrimidine ring. A key intermediate in this approach is a 4-chloropyrimidine, which can be readily prepared from the corresponding pyrimidin-4-one. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of amino substituents.

Caption: General SNAr approach to substituted pyrimidin-4-amines.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidin-4-amine Derivative

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a prominent core in many kinase inhibitors. The following is a representative experimental protocol for the synthesis of a substituted 4-aminopyrrolo[2,3-d]pyrimidine derivative, adapted from the literature.[8]

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This starting material is commercially available or can be synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Step 2: Nucleophilic Aromatic Substitution

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMSO, add the desired primary or secondary amine (1.1 - 1.5 eq).

-

A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by precipitation, extraction, and/or column chromatography.

Decoding the Molecular Interactions: Structure-Activity Relationships (SAR)

The remarkable success of substituted pyrimidin-4-amines as therapeutic agents stems from the ability to systematically modify their structure to achieve high potency and selectivity for a given biological target. The following sections explore the SAR of this scaffold in the context of two major classes of drug targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

EGFR Inhibitors

The 4-anilino-quinazoline and related pyrimidin-4-amine scaffolds are classic examples of ATP-competitive EGFR inhibitors. The SAR of these compounds has been extensively studied.

| Position | Substituent | Effect on Activity | Reference |

| Pyrimidine N1 | Small alkyl groups | Generally well-tolerated | [9] |

| 4-Anilino Ring | 3-chloro, 3-bromo, 3-ethynyl | Potent inhibition | [2] |

| 4-fluoro, 4-methoxy | Can enhance potency and selectivity | [9] | |

| 5- and 6-positions | Small, lipophilic groups | Often increase potency | [9] |

| 7-position | Solubilizing groups (e.g., morpholino) | Can improve pharmacokinetic properties | [2] |

Table 1: Structure-Activity Relationship of Pyrimidin-4-amine based EGFR Inhibitors

The anilino group at the 4-position is a key pharmacophore, forming hydrogen bonds with the hinge region of the kinase domain. Substitutions on this ring can modulate potency and selectivity. For instance, small hydrophobic groups at the meta-position often lead to potent inhibition.[2]

Caption: Key interactions of a pyrimidin-4-amine EGFR inhibitor.

BTK Inhibitors

Substituted pyrimidin-4-amines have also proven to be highly effective as inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling.

| Compound | R1 | R2 | BTK IC50 (nM) | Reference |

| Ibrutinib | H | phenoxy | 0.5 | [3] |

| Acalabrutinib | H | 2-propenoyl | 3 | [3] |

| Zanubrutinib | H | 2-propenamido | 1 | [3] |

| Compound 13e | 1-acryloylpiperidin-3-yl | 6-phenoxypyridin-3-yl | <1 | [9] |

Table 2: IC50 Values of Selected Pyrimidin-4-amine based BTK Inhibitors

Many BTK inhibitors based on the pyrimidin-4-amine scaffold are covalent inhibitors, featuring an electrophilic group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue in the active site of BTK.[10] This leads to potent and irreversible inhibition.

From Bench to Bedside: FDA-Approved Drugs

The therapeutic impact of substituted pyrimidin-4-amines is best illustrated by the numerous FDA-approved drugs that have transformed the treatment of various diseases, particularly cancer.

-

Imatinib (Gleevec®) : A paradigm of targeted therapy, Imatinib is a 2-phenylaminopyrimidine derivative that potently inhibits the Bcr-Abl tyrosine kinase.[5][6] Its development in the late 1990s revolutionized the treatment of chronic myeloid leukemia (CML).[9]

-

Gefitinib (Iressa®) : An anilinoquinazoline derivative, Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[11][12] It was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.

-

Lapatinib (Tykerb®) : A dual inhibitor of EGFR and HER2 tyrosine kinases, Lapatinib is used in the treatment of HER2-positive breast cancer.[7][8][13][14][15]

-

Pazopanib (Votrient®) : A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-Kit, Pazopanib is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[16][17][18][19][20]

-

Axitinib (Inlyta®) : A potent and selective inhibitor of VEGFRs, Axitinib is used in the treatment of advanced renal cell carcinoma.[21][22][23][24][25]

-

Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, Vandetanib is used for the treatment of medullary thyroid cancer.[4][26][27][28][29]

-

Ruxolitinib (Jakafi®) : A potent inhibitor of Janus kinases (JAK1 and JAK2), Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[2][10][30][31][32][33]

-

Tofacitinib (Xeljanz®) : An inhibitor of JAK kinases, Tofacitinib is used in the treatment of rheumatoid arthritis and other inflammatory conditions.[34][35][36][37]

Caption: Timeline of FDA approval for selected pyrimidin-4-amine drugs.

Conclusion and Future Perspectives

The journey of substituted pyrimidin-4-amines from their early synthetic explorations to their current status as a cornerstone of modern medicine is a testament to the power of medicinal chemistry. The inherent versatility of this scaffold, coupled with a deep understanding of disease biology, has enabled the development of highly effective and targeted therapies. As our knowledge of cellular signaling pathways continues to expand, the pyrimidin-4-amine core will undoubtedly remain a privileged platform for the design of next-generation therapeutics to address a wide range of unmet medical needs. Future research will likely focus on developing more selective inhibitors, overcoming drug resistance, and exploring novel applications of this remarkable chemical entity.

References

- 1. The Story of Imatinib in GIST - a Journey through the Development of a Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is Vandetanib used for? [synapse.patsnap.com]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tykerb (lapatinib ditosylate) FDA Approval History - Drugs.com [drugs.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 10. drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. Gefitinib - Wikipedia [en.wikipedia.org]

- 13. Lapatinib - Wikipedia [en.wikipedia.org]

- 14. FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gsk.com [gsk.com]

- 16. curehht.org [curehht.org]

- 17. aps.anl.gov [aps.anl.gov]

- 18. aboutcancer.com [aboutcancer.com]

- 19. Pazopanib - Wikipedia [en.wikipedia.org]

- 20. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Axitinib - Wikipedia [en.wikipedia.org]

- 22. Axitinib: from preclinical development to future clinical perspectives in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. History | Axitinib for treating advanced renal cell carcinoma after failure of prior systemic treatment | Guidance | NICE [nice.org.uk]

- 25. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Vandetanib - Wikipedia [en.wikipedia.org]

- 27. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 28. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 29. bccancer.bc.ca [bccancer.bc.ca]

- 30. aacrjournals.org [aacrjournals.org]

- 31. drugs.com [drugs.com]

- 32. FDA approves Incyte's ruxolitinib for patients with myelofibrosis - ecancer [ecancer.org]

- 33. researchgate.net [researchgate.net]

- 34. forbes.com [forbes.com]

- 35. researchgate.net [researchgate.net]

- 36. Tofacitinib - Wikipedia [en.wikipedia.org]

- 37. rmdopen.bmj.com [rmdopen.bmj.com]

A Senior Application Scientist's Guide to the Theoretical pKa Calculation of 5-bromo-6-chloropyrimidin-4-amine

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For heterocyclic compounds such as 5-bromo-6-chloropyrimidin-4-amine, a precise understanding of its protonation state at physiological pH is paramount for predicting its behavior in biological systems. This in-depth technical guide provides a comprehensive, first-principles-based workflow for the theoretical calculation of the pKa value of this compound. We will delve into the quantum mechanical foundations, detail a rigorous computational protocol using Density Functional Theory (DFT), and discuss the nuances of substituent effects and solvation, equipping researchers with the expertise to perform reliable in silico pKa predictions.

Introduction: The Significance of pKa in Drug Development

In the journey of a drug from administration to its target, the molecule encounters a wide range of pH environments. The pKa value dictates the degree of ionization of a compound at a given pH, which in turn governs its solubility, membrane permeability, and binding affinity to its target protein. For a molecule like this compound, which contains multiple nitrogen atoms—potential sites for protonation—an accurate pKa is essential. A reliable theoretical prediction can prioritize synthetic efforts, guide formulation strategies, and provide insights into potential drug-drug interactions long before a compound is synthesized. This guide moves beyond a simple recitation of steps to explain the underlying causality, ensuring a robust and reproducible computational protocol.

Theoretical Foundations

The pKa is defined as the negative logarithm of the acid dissociation constant (Ka) for the equilibrium:

BH⁺ ⇌ B + H⁺

where B is the neutral base (this compound) and BH⁺ is its conjugate acid. The pKa is directly related to the Gibbs free energy change (ΔG) of this reaction in aqueous solution.[1]

2.1. Identifying Protonation Sites

The first critical step is to identify all potential protonation sites on this compound. This molecule presents three primary candidate sites for protonation: the exocyclic amino nitrogen (N-amino) and the two heterocyclic ring nitrogens (N1 and N3).

The basicity of these sites is modulated by the electronic effects of the substituents. The bromo and chloro groups are electron-withdrawing via induction, which generally decreases the basicity of the entire heterocyclic system.[2][3][4] The exocyclic amino group's lone pair can participate in resonance with the pyrimidine ring, which can also affect its basicity relative to the ring nitrogens. The most stable protonated form (the one with the lowest free energy) will determine the macroscopic pKa of the molecule. Therefore, we must calculate the free energy of protonation for each site.

Diagram: Potential Protonation Sites

Caption: The three most likely protonation sites on this compound.

2.2. The Thermodynamic Cycle Approach

Directly calculating the free energy change of dissociation in solution is computationally demanding. A more tractable and widely used approach is the "direct method" employing a thermodynamic cycle.[5][6][7] This cycle relates the free energy of deprotonation in the aqueous phase (ΔG°(aq)) to the gas-phase free energies and the solvation free energies of the species involved.

The pKa is then calculated using the fundamental equation:

pKa = ΔG°(aq) / (2.303 * RT)

Where ΔG°(aq) is derived from the cycle:

ΔG°(aq) = G°(gas, B) - G°(gas, BH⁺) + ΔG°(solv, B) - ΔG°(solv, BH⁺) + ΔG°(solv, H⁺)

This equation breaks down a complex solution-phase process into components that can be accurately calculated using quantum mechanics and continuum solvation models.[8][9]

Diagram: Thermodynamic Cycle for pKa Calculation

Caption: The direct method thermodynamic cycle relating gas-phase and aqueous-phase free energies.

Detailed Computational Protocol

This protocol outlines a robust methodology using Density Functional Theory (DFT), a workhorse of modern computational chemistry prized for its balance of accuracy and computational cost.[1][10]

Step 1: 3D Structure Generation and Conformational Analysis

-

Action: Generate the 3D structures for the neutral base (B) and each of its three possible protonated forms (BH⁺_N1, BH⁺_N3, BH⁺_N-amino).

-

Causality: The initial geometry is crucial. For flexible molecules, a conformational search would be necessary. However, this compound is rigid, simplifying this step.

Step 2: Gas-Phase Geometry Optimization and Frequency Calculation

-

Action: Perform geometry optimization followed by a frequency calculation for all four species (B, BH⁺_N1, BH⁺_N3, BH⁺_N-amino) in the gas phase.

-

Methodology:

-

Functional: B3LYP. This hybrid functional is widely used and has demonstrated good performance for organic molecules.[11][12] While newer functionals exist, B3LYP provides a well-validated baseline.[13][14] It's important to note that B3LYP can have limitations with non-covalent interactions, but that is less of a concern for this intramolecular calculation.[15]

-

Basis Set: 6-311++G(d,p). This basis set is sufficiently large and includes diffuse functions (++) and polarization functions (d,p), which are essential for accurately describing the electron distribution in anions and charged species.

-

-

Causality: Optimization locates the lowest energy structure on the potential energy surface. The frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the thermal corrections (enthalpy and entropy) needed to calculate the Gibbs free energy (G).